4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide
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Overview
Description
4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide is a complex organic compound featuring bromine, nitrogen, oxygen, and sulfur atoms This compound belongs to the thiophene family, known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide typically involves multiple steps, starting with the bromination of thiophene to introduce the bromo group at the 4-position. Subsequent steps include the formation of the hydroxy group and the attachment of the carboxamide moiety.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of various functional groups at the bromo or carboxamide positions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It has shown potential as a bioactive compound, exhibiting various biological activities such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Its unique chemical properties make it valuable in the development of advanced materials and catalysts.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes. The exact mechanism of action may vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
4-Bromo-N-(2-hydroxyethyl)thiophene-2-carboxamide
4-Bromo-N-(2-hydroxypropyl)thiophene-2-carboxamide
4-Bromo-N-(2-hydroxybutyl)thiophene-2-carboxamide
Uniqueness: 4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)thiophene-2-carboxamide stands out due to its unique structural features, particularly the presence of the thiophen-2-yl group, which imparts distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-thiophen-2-ylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S2/c1-12(16,10-3-2-4-17-10)7-14-11(15)9-5-8(13)6-18-9/h2-6,16H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGIFXKCASIDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CS1)Br)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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